molecular formula C38H56F3N5O13S3 B12394476 (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 TFA

Cat. No.: B12394476
M. Wt: 944.1 g/mol
InChI Key: CLEZKFFRUUBANA-WARMXROESA-N
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Description

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) is a complex organic compound that may be used in various scientific research applications. This compound features a combination of functional groups, including an acetate, methanesulfonothioate, and polyethylene glycol (PEG) chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) typically involves multiple steps:

    Formation of the 3-methylbutanyl acetate: This can be achieved through the esterification of 3-methylbutanol with acetic acid under acidic conditions.

    Introduction of the methanesulfonothioate group: This step involves the reaction of the acetate intermediate with methanesulfonyl chloride and a thiol compound under basic conditions.

    Attachment of the PEG3-NH2 group: The final step involves the coupling of the intermediate with a PEG3-NH2 moiety, which can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) can undergo various chemical reactions, including:

    Oxidation: The methanesulfonothioate group can be oxidized to form sulfone derivatives.

    Reduction: The acetate group can be reduced to the corresponding alcohol.

    Substitution: The acetate and methanesulfonothioate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or modifier for studying biological systems.

    Medicine: Potential use in drug delivery systems due to the PEG chain.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (S,R,S)-AHPC-3-methylbutanyl acetate-methanesulfonothioate-PEG3-NH2 (TFA) would depend on its specific application. Generally, the compound may interact with molecular targets through its functional groups, leading to various biochemical or chemical effects. The PEG chain can enhance solubility and bioavailability, while the acetate and methanesulfonothioate groups can participate in specific reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    (S,R,S)-AHPC-3-methylbutanyl acetate: Lacks the methanesulfonothioate and PEG3-NH2 groups.

    (S,R,S)-AHPC-3-methylbutanyl methanesulfonothioate: Lacks the acetate and PEG3-NH2 groups.

    (S,R,S)-AHPC-3-methylbutanyl acetate-PEG3-NH2: Lacks the methanesulfonothioate group.

Properties

Molecular Formula

C38H56F3N5O13S3

Molecular Weight

944.1 g/mol

IUPAC Name

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] 3-methylsulfonylsulfanylbutan-2-yl carbonate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H55N5O11S3.C2HF3O2/c1-23-31(53-22-39-23)27-10-8-26(9-11-27)19-38-33(43)29-18-28(52-35(45)51-24(2)25(3)54-55(7,46)47)20-41(29)34(44)32(36(4,5)6)40-30(42)21-50-17-16-49-15-14-48-13-12-37;3-2(4,5)1(6)7/h8-11,22,24-25,28-29,32H,12-21,37H2,1-7H3,(H,38,43)(H,40,42);(H,6,7)/t24?,25?,28-,29+,32-;/m1./s1

InChI Key

CLEZKFFRUUBANA-WARMXROESA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)OC(=O)OC(C)C(C)SS(=O)(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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